

Boc-Leu-Met-OH: A Dipeptide Building Block for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-leu-met-OH*

Cat. No.: *B1610845*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl-L-leucyl-L-methionine (**Boc-Leu-Met-OH**) is a protected dipeptide that serves as a valuable building block in the synthesis of complex peptides and peptidomimetics. Its unique structure, combining the bulky, hydrophobic side chain of leucine with the sulfur-containing, flexible side chain of methionine, makes it a critical component in designing peptides with specific conformational properties and biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-Leu-Met-OH**, with a focus on its utility in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and visual workflows are presented to facilitate its practical application in research and drug development.

Chemical Properties and Data

Boc-Leu-Met-OH is a white to off-white solid, typically soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The N-terminal Boc protecting group ensures chemoselective peptide bond formation at the C-terminus, preventing unwanted side reactions and polymerization during synthesis.

Physicochemical Data

The following table summarizes the key quantitative data for **Boc-Leu-Met-OH** and its constituent amino acids. The properties for the dipeptide are estimated based on the individual components, as specific experimental data for the dipeptide is not widely available.

Property	Boc-L-Leucine (Boc-Leu-OH)	L-Methionine (Met-OH)	Boc-Leu-Met-OH (Estimated)
Molecular Formula	C ₁₁ H ₂₁ NO ₄	C ₅ H ₁₁ NO ₂ S	C ₁₆ H ₃₀ N ₂ O ₅ S
Molecular Weight	231.29 g/mol	149.21 g/mol	362.49 g/mol
Appearance	White solid ^[1]	White crystalline powder	White to off-white solid
Melting Point	85-90 °C	281 °C (dec.)	Not available (decomposition expected)
Solubility	Soluble in acetic acid, chloroform, DCM, DMSO, ethyl acetate ^[2] .	Soluble in water, dilute acids, and bases; slightly soluble in ethanol. ^[3]	Soluble in DMF, DCM, and other organic solvents. Sparingly soluble in water.
Optical Rotation [α]D ²⁰	-25±0.5°, c=2 in acetic acid	+23.7±0.5°, c=5 in 5 M HCl	Not available

Synthesis of Boc-Leu-Met-OH

The synthesis of **Boc-Leu-Met-OH** is typically achieved through a liquid-phase peptide coupling reaction. This involves the activation of the carboxylic acid of Boc-L-Leucine and its subsequent reaction with the amino group of a C-terminally protected L-Methionine, such as L-Methionine methyl ester (H-Met-OMe). The final step involves the saponification of the methyl ester to yield the free carboxylic acid.

Experimental Protocol: Liquid-Phase Synthesis

Materials:

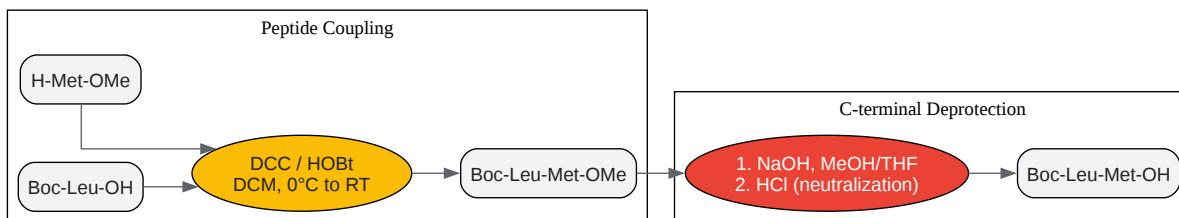
- Boc-L-Leucine (Boc-Leu-OH)

- L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)^[4]
- 1-Hydroxybenzotriazole (HOBr)^[4]
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl), 1M

Procedure:

- Preparation of H-Met-OMe: Dissolve H-Met-OMe·HCl in a minimal amount of water and neutralize with an equimolar amount of a base like sodium bicarbonate. Extract the free base into an organic solvent like ethyl acetate and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain H-Met-OMe.
- Coupling Reaction: a. Dissolve Boc-Leu-OH (1.0 eq), HOBr (1.1 eq), and H-Met-OMe (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Work-up: a. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. b. Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude Boc-Leu-Met-OMe.
- Saponification (C-terminal Deprotection): a. Dissolve the crude Boc-Leu-Met-OMe in a mixture of methanol and THF. b. Add 1M NaOH solution (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC. c. Upon completion, neutralize the reaction mixture with 1M HCl. d. Remove the organic solvents under reduced pressure. e. Extract the product into ethyl acetate. Wash the organic layer with water and brine. f. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate to yield **Boc-Leu-Met-OH**.
- Purification: The final product can be purified by flash column chromatography on silica gel if necessary.



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Caption: Liquid-phase synthesis of **Boc-Leu-Met-OH**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Leu-Met-OH is an efficient building block in Boc-SPPS, allowing for the incorporation of a Leu-Met motif in a single coupling step. This reduces the number of synthesis cycles,

potentially improving the overall yield and purity of the final peptide, especially for longer sequences.

Experimental Protocol: Boc-SPPS Cycle

This protocol outlines a single cycle for the incorporation of **Boc-Leu-Met-OH** onto a resin-bound peptide chain with a free N-terminal amino group.

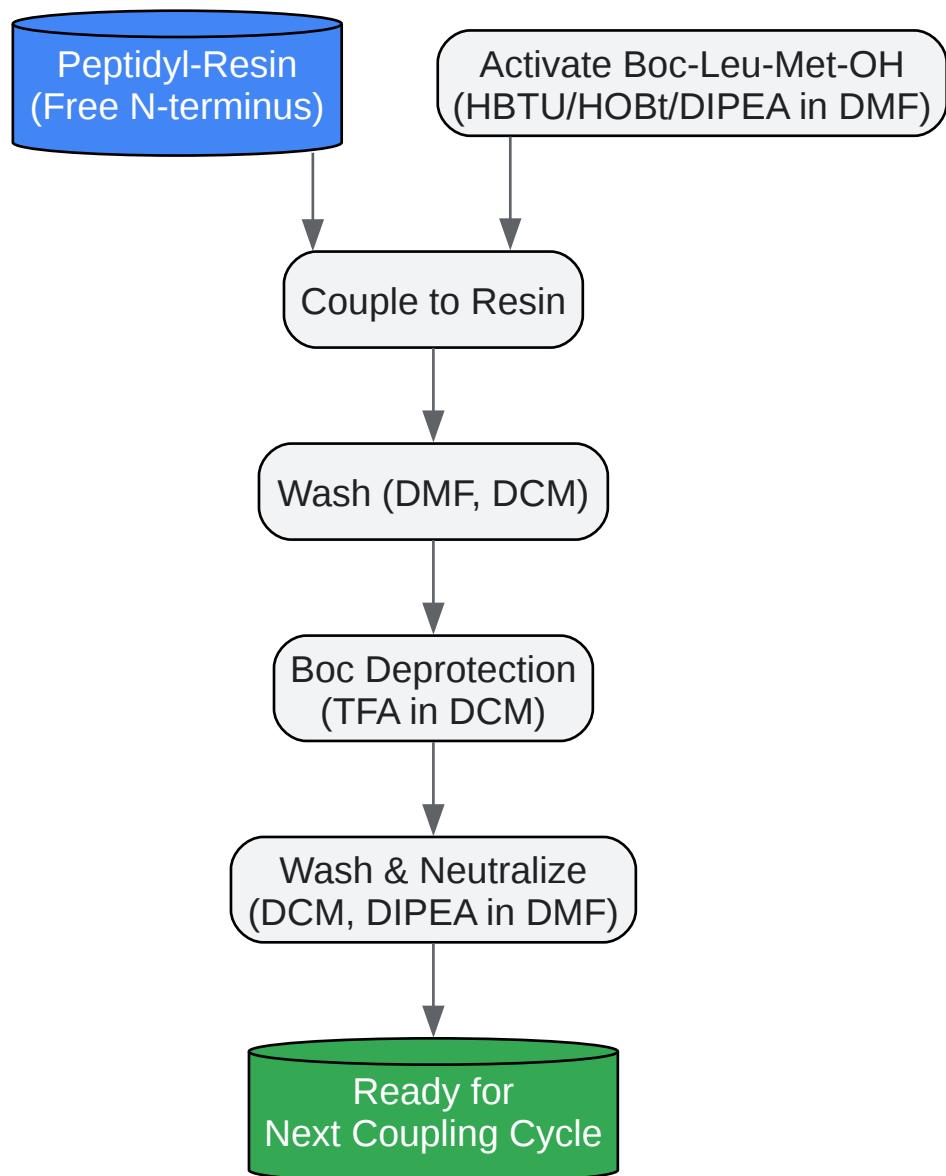
Materials:

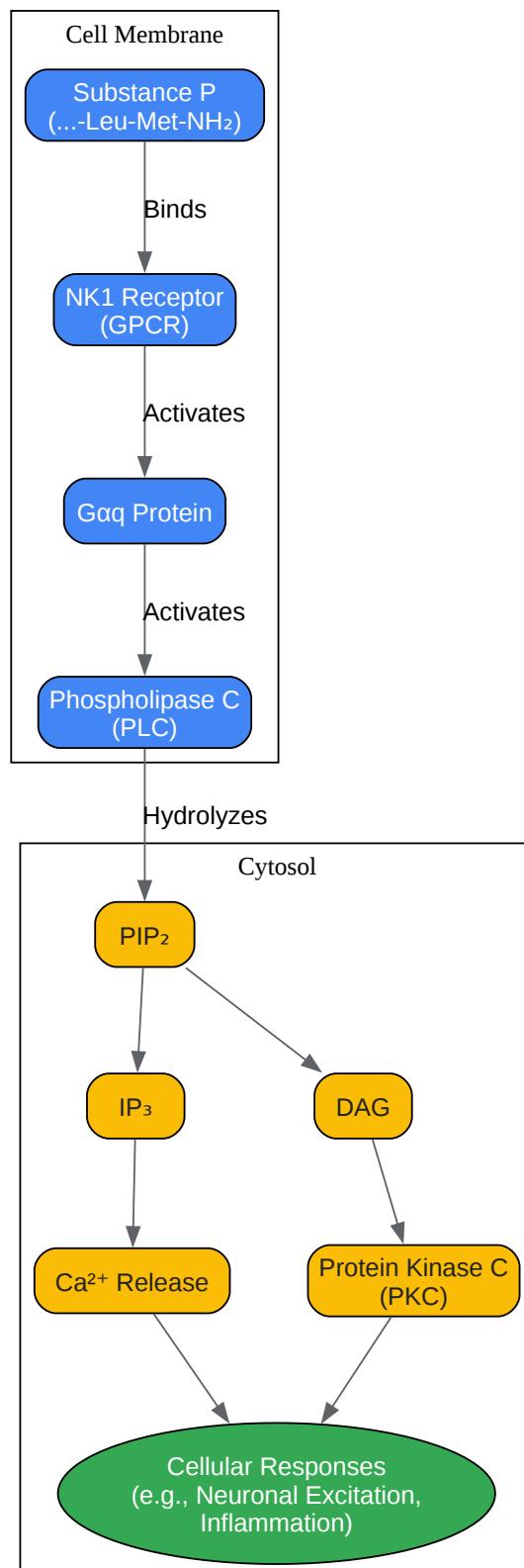
- Peptidyl-resin (with a free N-terminus)
- **Boc-Leu-Met-OH**
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)

Procedure:

- Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
- Activation of Dipeptide: a. In a separate vessel, dissolve **Boc-Leu-Met-OH** (3.0 eq), HBTU (2.9 eq), and HOBr (3.0 eq) in DMF. b. Add DIPEA (6.0 eq) to the activation mixture and vortex for 1-2 minutes.
- Coupling: a. Drain the DMF from the swollen resin. b. Add the activated dipeptide solution to the resin. c. Agitate the reaction vessel for 2-4 hours at room temperature. d. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

- **Washing:** a. Drain the reaction mixture. b. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
- **Boc Deprotection (for subsequent couplings):** a. Treat the resin with a solution of 50% TFA in DCM for 2 minutes. b. Drain the TFA solution. c. Treat the resin again with 50% TFA in DCM for 20-30 minutes.
- **Washing and Neutralization:** a. Wash the resin with DCM (3-5 times). b. Neutralize the resin with a solution of 10% DIPEA in DMF (2-3 times). c. Wash the resin with DMF (3-5 times) to prepare for the next coupling cycle.





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